Chiral Purity: Enantiomeric Excess of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate
The (S)-enantiomer of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate is commercially available with a defined enantiomeric excess (ee), whereas the racemic mixture and (R)-enantiomer have distinct CAS numbers and may exhibit different biological or synthetic profiles . Direct comparison of stereochemical purity is essential for applications requiring specific chirality.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥97% ee (specification for (S)-enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 1279815-93-8): 0% ee; (R)-enantiomer (CAS 2387560-16-7): ≥97% ee |
| Quantified Difference | ≥97% ee difference from racemic mixture |
| Conditions | Chiral HPLC or SFC analysis, vendor specification |
Why This Matters
For enantioselective synthesis or chiral drug development, the (S)-enantiomer is required to maintain stereochemical integrity and avoid off-target effects associated with the opposite enantiomer.
